molecular formula C8H12F3NS B14328693 5-Amino-6,6,6-trifluoro-2,2-dimethylhex-4-ene-3-thione CAS No. 105977-14-8

5-Amino-6,6,6-trifluoro-2,2-dimethylhex-4-ene-3-thione

Cat. No.: B14328693
CAS No.: 105977-14-8
M. Wt: 211.25 g/mol
InChI Key: BOAHXYALGLABEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6,6,6-trifluoro-2,2-dimethylhex-4-ene-3-thione is a chemical compound known for its unique structure and properties. It contains an amino group, a trifluoromethyl group, and a thione group, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6,6,6-trifluoro-2,2-dimethylhex-4-ene-3-thione typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 5-amino-2,2-dimethylhex-4-ene-3-thione with trifluoromethylating agents under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6,6,6-trifluoro-2,2-dimethylhex-4-ene-3-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-6,6,6-trifluoro-2,2-dimethylhex-4-ene-3-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Amino-6,6,6-trifluoro-2,2-dimethylhex-4-ene-3-thione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The amino and thione groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2,2-dimethylhex-4-ene-3-thione: Lacks the trifluoromethyl group.

    6,6,6-Trifluoro-2,2-dimethylhex-4-ene-3-thione: Lacks the amino group.

    5-Amino-6,6,6-trifluoro-2,2-dimethylhexane: Lacks the thione group.

Uniqueness

The presence of both the trifluoromethyl and thione groups in 5-Amino-6,6,6-trifluoro-2,2-dimethylhex-4-ene-3-thione makes it unique. The trifluoromethyl group imparts increased stability and lipophilicity, while the thione group provides distinct reactivity, making this compound valuable for various applications.

Properties

CAS No.

105977-14-8

Molecular Formula

C8H12F3NS

Molecular Weight

211.25 g/mol

IUPAC Name

5-amino-6,6,6-trifluoro-2,2-dimethylhex-4-ene-3-thione

InChI

InChI=1S/C8H12F3NS/c1-7(2,3)6(13)4-5(12)8(9,10)11/h4H,12H2,1-3H3

InChI Key

BOAHXYALGLABEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=S)C=C(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.